4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride
Description
4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride is a heterocyclic compound combining a piperidine ring (a six-membered amine) with a 1,3-dioxolan-2-one (cyclic carbonate) moiety. This structure confers both basicity from the piperidine nitrogen and reactivity from the carbonate ester, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry.
Properties
Molecular Formula |
C8H14ClNO3 |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
4-piperidin-4-yl-1,3-dioxolan-2-one;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c10-8-11-5-7(12-8)6-1-3-9-4-2-6;/h6-7,9H,1-5H2;1H |
InChI Key |
ZLCWLSDBNWJVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2COC(=O)O2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride typically involves the reaction of piperidine derivatives with dioxolane derivatives under controlled conditions. One common method includes the cyclization of piperidine with a dioxolane precursor in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can undergo nucleophilic substitution reactions where the hydrochloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines .
Scientific Research Applications
4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)-1,3-dioxolan-2-one hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The dioxolane ring may contribute to the compound’s stability and bioavailability. The hydrochloride group enhances the compound’s solubility in aqueous environments, facilitating its biological activity .
Comparison with Similar Compounds
Structural and Functional Insights
- Core Heterocycle Comparison: Dioxolanone vs. Oxazolidinone: The dioxolanone ring in the target compound is more prone to hydrolysis than the oxazolidinone in analog 3-(piperidin-4-yl)-1,3-oxazolidin-2-one HCl, which has a urea-like linkage conferring greater stability . Piperidine Positioning: Substituents on the piperidine ring (e.g., fluorophenyl in 2g vs. methoxy in other analogs) modulate solubility and target affinity. For example, 4-(4-fluorophenyl)-1,3-dioxolan-2-one exhibits higher lipophilicity, favoring blood-brain barrier penetration .
Synthetic Utility :
- Biological Relevance: Oxazolidinone analogs (e.g., 3-(piperidin-4-yl)-1,3-oxazolidin-2-one HCl) are associated with antimicrobial activity due to ribosomal binding, while dioxolanone derivatives may serve as prodrugs due to their hydrolytic sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
